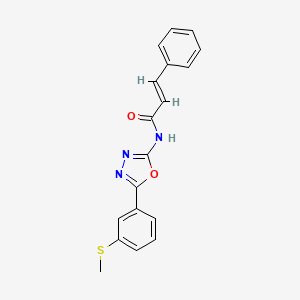

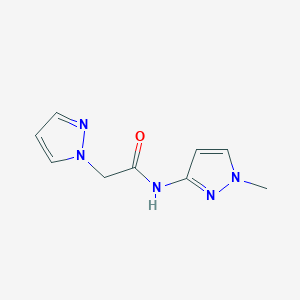

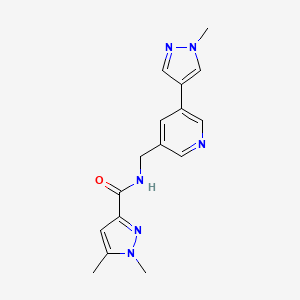

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cinnamamides are derivatives of cinnamic acid, a natural organic acid found in plants . They have been evaluated as pharmacologically active compounds due to their common occurrence in plants and low toxicity . Some derivatives of cinnamamides have exhibited anti-inflammatory and/or analgesic activity .

Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this new method were studied .

Chemical Reactions Analysis

The synthesis of cinnamamides involves a reaction between methyl cinnamates and phenylethylamines . The reaction parameters and broad substrate range of this method were studied, and maximum conversion (91.3%) was obtained under optimal conditions .

Applications De Recherche Scientifique

Synthesis and Insecticidal Activity

A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings were synthesized, showing promising insecticidal activities against the diamondback moth, Plutella xylostella. These compounds, especially 3-bromo-N-(4-bromo-2-methyl-6-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, exhibited high activity levels at various concentrations. The study provides insight into the structure-activity relationship and the potential of 1,3,4-oxadiazole derivatives as insecticides (Qi et al., 2014).

Anticancer Potential

Research focused on the identification of small molecules for apoptosis induction led to the discovery of potential anticancer agents, including compounds with 1,3,4-oxadiazole rings. These compounds were identified through a cell- and caspase-based apoptosis induction assay, highlighting their promise in anticancer drug research and the identification of molecular targets for novel therapeutic strategies (Cai et al., 2006).

Pharmacological Evaluation for Various Biological Activities

The pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives revealed their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds demonstrated moderate inhibitory effects in various assays, showcasing the diverse biological activities of 1,3,4-oxadiazole derivatives and their potential in medicinal chemistry (Faheem, 2018).

Antiepileptic Activity

Novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and evaluated for anticonvulsant activities using various models. These compounds were found to meet certain pharmacophore requirements for anticonvulsant activity, indicating their potential as therapeutic agents for epilepsy (Rajak et al., 2013).

Fungicidal Activity

A study on isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives revealed significant in vivo antifungal activities. One compound, in particular, exhibited excellent fungicidal activity against Pseudoperonspera cubensis, demonstrating the potential of 1,3,4-oxadiazole derivatives as fungicidal agents and their role in stimulating plant innate immunity (Chen et al., 2019).

Propriétés

IUPAC Name |

(E)-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-24-15-9-5-8-14(12-15)17-20-21-18(23-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,19,21,22)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQNZSXBRMLIRA-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B2583725.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2583735.png)

![2-[2-[2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylcarbamoyloxy]ethoxy]ethoxy]ethyl N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]carbamate](/img/structure/B2583742.png)